molecular formula C35H67ClO4 B589694 1,3-Dipalmitoyl-2-chloropropanediol CAS No. 169471-41-4

1,3-Dipalmitoyl-2-chloropropanediol

Cat. No.: B589694
CAS No.: 169471-41-4
M. Wt: 587.367
InChI Key: KHSGNNSVSOVARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipalmitoyl-2-chloropropanediol, also known as Hexadecanoic acid, 2-chloro-1,3-propanediyl ester, 1,1′- (2-Chloro-1,3-propanediyl) dihexadecanoate, 1,2-Dipalmitoyl-3-chloropropane . It is a product in the category of 2-Chloropropanediols (2-MCPD) .


Synthesis Analysis

This compound is a reagent for the synthesis of piroxicam and lornoxicam prodrugs . It is used in the synthesis of some prodrugs of Piroxicam and Lornoxicam to improve their bioavailability .


Molecular Structure Analysis

The molecular formula of this compound is C35H67ClO4 . The molecular weight is 587.36 .


Physical and Chemical Properties Analysis

This compound is a solid . The compound should be stored in a freezer .

Scientific Research Applications

  • Immune System Suppression : 1,2-Dipalmitoyl-3-chloropropanediol (dipal) was studied among other 3-chloro-1,2-propanediol (3-MCPD) esters for its effects on the immune system. It was found that 1-palmitoyl-3-chloropropanediol and 2-palmitoyl-3-chloropropanediol, but not dipal, significantly suppressed T lymphocyte proliferation and related immune functions (Huang et al., 2018).

  • Bioavailability Studies : The relative oral bioavailability of 3-MCPD from its fatty acid diesters was quantified in vivo. It was found that 3-MCPD is released by enzymatic hydrolysis from the diesters in the gastrointestinal tract and distributed to blood, organs, and tissues (Abraham et al., 2013).

  • Formation and Decomposition in Processed Foods : The formation and decomposition of 1,2-Dipalmitoyl-3-chloropropanediol were studied in models simulating processed foods. Factors influencing its formation included soybean oil amount, NaCl content, water content, and temperature (Svejkovská et al., 2018).

  • Toxicity Studies : The acute oral toxicity of 1,2-bis-palmitoyl-3-chloropropanediol (3-MCPD dipalmitate) was examined in Swiss mice, revealing significant toxic effects on the kidney and other organs (Liu et al., 2012).

  • Application as an Antineoplastic Agent : A glyceride derivative of chlorambucil, 1,3-dipalmitoyl-2-[4-[bis (2-chloroethyl)amino]benzenebutanoyl]glycerol, was synthesized and tested as an orally administrable antineoplastic drug with lymphotropic properties (Garzon-Aburbeh et al., 1983).

  • Synthesis of Cardiolipin Analogues : The syntheses of Dipalmitoyl-D, L-α-glycerylphosphoryl-propanol Sodium Salt and Bis (dipalmitoyl-D, L-α-glycerylphosphoryl)-1, 3-propanediol Disodium Salt were studied, providing insights into the chemical properties and potential applications of these compounds (Inoue et al., 1963).

Safety and Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

18-chloro-17,17-dihydroxypentatriacontane-16,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSGNNSVSOVARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.